![molecular formula C21H24N2O6S B2508272 diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921166-39-4](/img/structure/B2508272.png)

diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

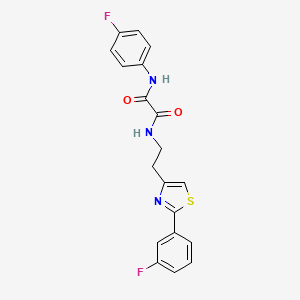

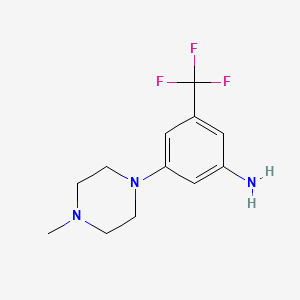

The compound “diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a complex organic molecule that contains several functional groups. These include two ester groups (diethyl dicarboxylate), an amide group (benzamido), a methoxy group, and a thieno[2,3-c]pyridine core. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various functional groups, including an amide, a methoxy group, and two ester groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its various functional groups. For example, the ester groups might undergo hydrolysis or transesterification reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the compound’s solubility would be affected by the polar amide and ester groups, while its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs) Synthesis Solvent

N,N-Diethyl-3-methylbenzamide (DEET), commonly used as an insect repellent, has been explored as a greener alternative solvent for synthesizing metal-organic frameworks (MOFs) . MOFs are crystalline coordination polymers composed of metal ions or clusters linked by organic molecules. Traditional MOF synthesis often involves toxic formamide solvents, but DEET offers a safer alternative. Its slow evaporation rate allows for controlled-release insect repellent formulations, and DEET-loaded MOFs have been investigated for drug delivery applications.

Bioactive Ligands via Schiff Base Formation

Schiff bases derived from pyridine derivatives, including DEET, exhibit bioactivity similar to pyridoxal-amino acid systems. These ligands possess a wide range of pharmacological effects, such as antibacterial, antiviral, antifungal, antioxidant, and anti-inflammatory properties . Their flexible and multidentate nature makes them versatile candidates for drug design and development.

Chemosensors for Ion Recognition

Certain pyridine-based Schiff bases, including those derived from DEET, demonstrate strong binding abilities toward various cations and anions. These unique photophysical properties enable their use in chemosensors for qualitative and quantitative detection of specific ions in environmental and biological media . By exploiting DEET-derived Schiff bases, researchers can develop sensitive and selective ion recognition systems.

Synthesis of 1,2-Dihydropyridines (1,2-DHPs)

1,2-Dihydropyridines serve as precursors for various alkaloids and drugs. While not directly related to DEET, understanding the broader context of pyridine derivatives is essential. 1,2-DHPs are crucial intermediates in the synthesis of 2-azabicyclo[2.2.2]octanes (isoquinuclidines), which are present in alkaloids like ibogaine and dioscorine . Although DEET itself doesn’t fall into this category, this information provides a broader perspective on pyridine-based compounds.

Triazolopyridine Scaffold for Bioactivity

Triazolopyridine derivatives, structurally related to pyridine, have been investigated for their bioactivity. While not directly involving DEET, these compounds exhibit interesting properties. For instance, a triazolopyridine-based chemosensor was developed to detect formaldehyde through fluorescence enhancement . This highlights the potential of related pyridine derivatives in various applications.

Drug Design and Development

Given DEET’s structural similarity to other pyridine derivatives, it’s worth exploring its potential in drug design. While DEET itself is primarily an insect repellent, its analogs or derivatives could serve as scaffolds for novel drug candidates. Researchers may investigate modifications to DEET’s structure to enhance its pharmacological properties.

Safety and Hazards

Zukünftige Richtungen

Given the complexity of this compound and the presence of several functional groups, there are likely many potential directions for future research. These could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

Eigenschaften

IUPAC Name |

diethyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-15-9-10-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-7-6-8-14(11-13)27-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBYASJGLVEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)